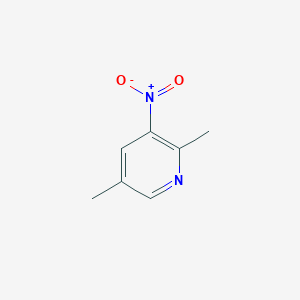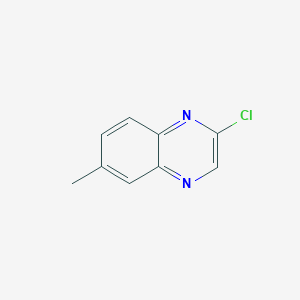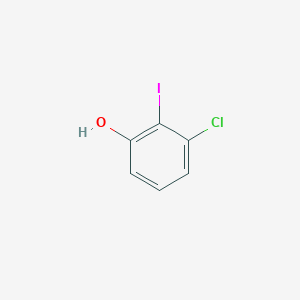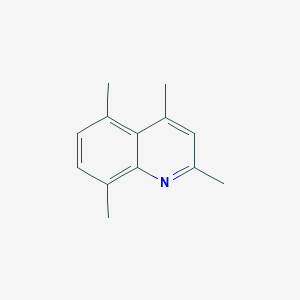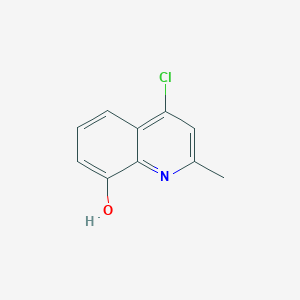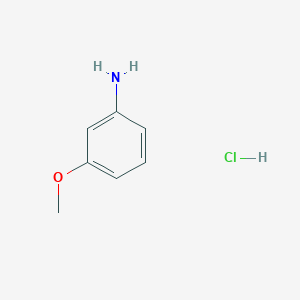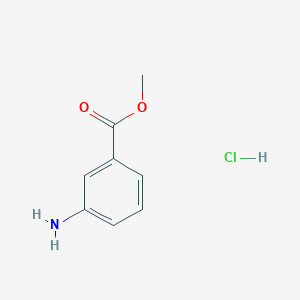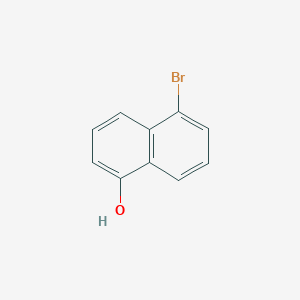![molecular formula C12H9BO3 B1590063 二苯并[b,d]呋喃-2-基硼酸 CAS No. 402936-15-6](/img/structure/B1590063.png)
二苯并[b,d]呋喃-2-基硼酸
概述
描述
Dibenzo[b,d]furan-2-ylboronic acid is a useful research compound. Its molecular formula is C12H9BO3 and its molecular weight is 212.01 g/mol. The purity is usually 95%.
The exact mass of the compound Dibenzo[b,d]furan-2-ylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dibenzo[b,d]furan-2-ylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibenzo[b,d]furan-2-ylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学
二苯并[b,d]呋喃-2-基硼酸是药物化学中宝贵的结构单元。 它已被用于合成各种具有生物活性的分子,包括抗肿瘤剂、激酶抑制剂和抗炎药 。 例如,它在合成复杂天然产物(如抗生素Lobophorin C和抗癌剂Discodermolide)中作为前体,为新药物的开发做出了贡献 .
材料科学
在材料科学领域,该化合物用作制备功能性材料(如OLED(有机发光二极管)、NLO(非线性光学)材料和聚合物共轭物)的前体 。其独特的结构允许创建具有电子和光电子应用所需特性的先进材料。
催化
二苯并[b,d]呋喃-2-基硼酸在催化中起着重要作用,特别是在交叉偶联反应中。 它已被用作配体,用于合成在铃木-宫浦偶联反应中表现出高催化活性的钯配合物 。这些反应在形成碳-碳键方面至关重要,而碳-碳键是有机合成的基础。
有机合成
作为一种通用的化学物质,二苯并[b,d]呋喃-2-基硼酸通常用于铃木-宫浦交叉偶联反应以形成碳-碳键 。这种方法是有机合成中的一个强大工具,可以创建各种复杂的有机化合物。
OLED开发
该化合物在电子器件领域被用作合成OLED中使用的材料的中间体 。能够创建这种中间体对于推动显示和照明系统背后的技术至关重要。
铃木反应
在铃木反应中,这是一种合成β-呋喃基-α,β-不饱和醛的通用方法,由于二苯并[b,d]呋喃-2-基硼酸能够在钯催化剂存在下与芳基或烯基卤化物反应,因此它被使用 。这种反应在合成具有广泛应用的各种有机化合物中起着重要作用。
作用机制
Target of Action
Dibenzo[b,d]furan-2-ylboronic acid is a versatile building block in organic synthesis . It is often used in the synthesis of various biologically active molecules, such as antitumor agents, kinase inhibitors, and anti-inflammatory agents . Therefore, the primary targets of Dibenzo[b,d]furan-2-ylboronic acid can vary depending on the specific biologically active molecule it is used to synthesize.
Mode of Action
The mode of action of Dibenzo[b,d]furan-2-ylboronic acid is primarily through its role in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds. In this reaction, Dibenzo[b,d]furan-2-ylboronic acid acts as a boron reagent, which is coupled with an aryl or vinyl halide in the presence of a base and a palladium catalyst .
Biochemical Pathways
The biochemical pathways affected by Dibenzo[b,d]furan-2-ylboronic acid are largely dependent on the specific biologically active molecule it is used to synthesize. For example, when used in the synthesis of antitumor agents, it may affect pathways related to cell proliferation and apoptosis .
Pharmacokinetics
As a boronic acid, it is likely to have good bioavailability due to its ability to form reversible covalent bonds with biological molecules .
Result of Action
The molecular and cellular effects of Dibenzo[b,d]furan-2-ylboronic acid are largely dependent on the specific biologically active molecule it is used to synthesize. For example, when used in the synthesis of antitumor agents, it may induce cell death in cancer cells .
Action Environment
The action, efficacy, and stability of Dibenzo[b,d]furan-2-ylboronic acid can be influenced by various environmental factors. For example, the Suzuki-Miyaura cross-coupling reaction in which it participates requires specific conditions, such as the presence of a base and a palladium catalyst . Furthermore, the stability of Dibenzo[b,d]furan-2-ylboronic acid may be affected by factors such as temperature and pH .
生化分析
Biochemical Properties
Dibenzo[b,d]furan-2-ylboronic acid is a versatile building block in organic synthesis . As a boronic acid derivative, it has several unique properties that make it a valuable building block for organic synthesis . It forms stable complexes with a variety of metals, including palladium, platinum, and copper .
Cellular Effects
It is known that boronic acids can interact with various biomolecules in cells, potentially influencing cell function .
Molecular Mechanism
It is known that boronic acids can form stable complexes with various biomolecules, potentially influencing their function .
Temporal Effects in Laboratory Settings
It is known that boronic acids are stable and do not degrade easily .
Dosage Effects in Animal Models
It is known that dibenzofuran, a related compound, is relatively non-toxic .
Metabolic Pathways
It is known that boronic acids can interact with various enzymes and cofactors .
Transport and Distribution
It is known that boronic acids can interact with various transporters and binding proteins .
Subcellular Localization
It is known that boronic acids can interact with various biomolecules, potentially influencing their localization .
属性
IUPAC Name |
dibenzofuran-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO3/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSBJZCMMKRJTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OC3=CC=CC=C32)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60476202 | |
| Record name | Dibenzo[b,d]furan-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402936-15-6 | |
| Record name | Dibenzo[b,d]furan-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzo[b,d]furan-2-ylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
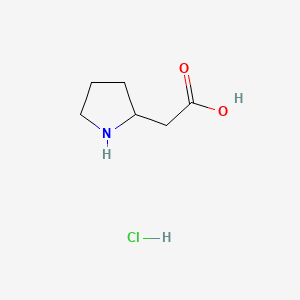

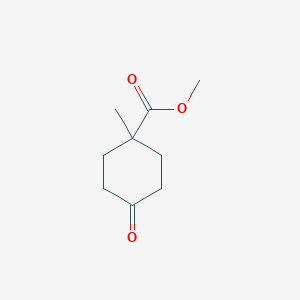
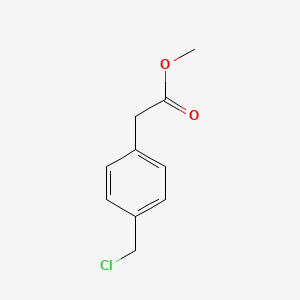
![3-Benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1589987.png)
